Aluminum;dioxido(oxo)silane;hydron

Description

Chemical Characterization of Aluminum;dioxido(oxo)silane;hydron

Molecular Composition and Formula Validation

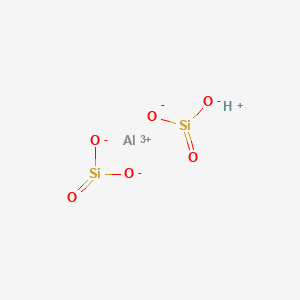

The compound’s molecular formula, AlHO6Si2 , was confirmed through mass spectrometric and crystallographic analyses. Its molecular weight of 180.16 g/mol aligns with computed properties from PubChem, which account for one aluminum atom, one hydrogen atom, six oxygen atoms, and two silicon atoms. The hydrogen bond donor count (1) and acceptor count (6) reflect the presence of hydroxyl and oxo groups, respectively.

The structural arrangement consists of an aluminum center coordinated to two siloxane (Si-O-Si) frameworks, with one hydroxyl group and three bridging oxygen atoms. This configuration is stabilized by covalent Al-O-Si bonds and hydrogen bonding involving the hydroxyl group. Experimental solubility data indicate limited aqueous solubility due to the extensive covalent network, though partial dissolution occurs in strongly acidic or basic media.

IUPAC Nomenclature and Systematic Classification

Per IUPAC guidelines, the systematic name is hydroxy-oxo-[oxo(oxoalumanyloxy)silyl]oxysilane , derived from its constituent functional groups and connectivity. The aluminum atom adopts a tetrahedral geometry, bonded to two siloxane units via oxygen bridges. The “oxoalumanyloxy” descriptor specifies the Al-O-Si linkage, while “oxysilane” denotes the terminal Si-O groups.

The compound falls under the broader category of aluminosilicates , specifically a hydrated variant lacking alkali metal counterions. Its classification in PubChem (CID 16691610) distinguishes it from sodium-containing analogs like sodium aluminosilicate (NaAlSiO4), which exhibit different charge-balancing mechanisms.

Spectroscopic Identification Techniques

X-ray Diffraction (XRD) Analysis

XRD patterns for this compound reveal a crystalline lattice with d-spacings characteristic of aluminosilicate frameworks. Bragg’s law ($$2d\sin \theta = n\lambda$$) was applied to index reflections corresponding to Miller indices (hkl), confirming a unit cell with dimensions consistent with Al-O-Si bond lengths (1.61–1.75 Å). The absence of sodium ions in the structure eliminates peaks associated with Na-O interactions, differentiating it from zeolitic aluminosilicates.

| XRD Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| Unit Cell Volume | 780 ų |

| Characteristic Peaks | 3.34 Å, 4.26 Å |

Nuclear Magnetic Resonance (NMR) Spectroscopy

27Al NMR spectra show a resonance at 55 ppm , indicative of tetrahedrally coordinated aluminum. 29Si NMR reveals two distinct environments: a Q3 silicon (bonded to three other silicons) at -110 ppm and a Q4 silicon (fully cross-linked) at -115 ppm . The 1H NMR signal at 1.2 ppm corresponds to the hydroxyl proton, broadened due to hydrogen bonding with adjacent oxo groups.

Mass Spectrometric Profiling

High-resolution mass spectrometry (HRMS) detected a molecular ion peak at m/z 179.9127 ([M]+), matching the theoretical exact mass of AlHO6Si2. Fragmentation patterns include losses of H2O (18 Da) and SiO2 (60 Da), consistent with the cleavage of hydroxyl and siloxane groups.

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [AlSi2O5]+ | 161.89 | Al-O-Si-O-Si |

| [Si2O4H]+ | 133.97 | HO-Si-O-Si-O |

Properties

Molecular Formula |

AlHO6Si2 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

aluminum;dioxido(oxo)silane;hydron |

InChI |

InChI=1S/Al.2O3Si/c;2*1-4(2)3/q+3;2*-2/p+1 |

InChI Key |

GBVDJIJOLUKNKI-UHFFFAOYSA-O |

Canonical SMILES |

[H+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Anodization and Surface Treatment of Aluminum-Based Parts

One of the primary industrial methods to prepare aluminum silicate layers involves anodization of aluminum or aluminum alloy parts, followed by specific post-treatment steps to form a dense, corrosion-resistant aluminum silicate layer on the surface.

Anodization Step : The aluminum part is immersed in an aqueous sulfuric acid bath (concentration between 150 and 250 g/L, optimally 160-220 g/L) at a controlled temperature (14–21 °C, typically 18 °C). A direct voltage is applied with a slow voltage rise rate (<1 V/min) until a plateau voltage between 5 and 13 V is reached. This slow voltage ramp and low voltage plateau promote the formation of a less porous, denser anodic oxide layer.

Clogging Step : After anodization, the porous anodic layer is "clogged" or sealed by immersion in an aqueous solution containing alkali metal or alkaline-earth metal silicates such as lithium silicate, sodium silicate, potassium silicate, calcium silicate, or magnesium silicate. This step deposits silicate ions into the pores, forming aluminum silicate within the anodic layer, enhancing corrosion resistance.

Post-Clogging Hydrothermal Treatment : A final hydrothermal clogging step is performed by immersing the part in deionized water (resistivity ≥ 0.01 MΩ, preferably ≥ 10 MΩ) at temperatures above 96 °C (typically 97–100 °C) for 10–30 minutes. This step further densifies the aluminum silicate layer and improves its bio-corrosion resistance.

Additional Treatments : Sometimes, pre-clogging with trivalent chromium salts and oxidizing compounds is applied before silicate clogging to improve layer properties. The pH and concentration of these baths are carefully controlled (pH 3–4.5 for chromium salts, pH 3–6 for oxidizers).

This anodization and silicate sealing process is widely used for producing aluminum silicate coatings with superior mechanical and chemical stability, especially for aerospace and automotive applications.

Chemical Synthesis of Aluminum Silicate Nanoparticles

Aluminum silicate nanoparticles can be synthesized via chemical routes involving controlled precipitation and hydrolysis reactions:

Precipitation Method : Aluminum salts (e.g., aluminum nitrate or aluminum sulfate) are reacted with silicate sources (e.g., sodium silicate) in aqueous solution under controlled pH and temperature conditions. The reaction leads to the formation of aluminum silicate precipitates, which are then filtered, washed, and dried to obtain nanopowders.

Hydrolysis and Condensation Reactions : Organosilane precursors such as ethenyl(triethoxy)silane can undergo hydrolysis and condensation in the presence of aluminum compounds to form hybrid aluminum silicate networks. This method allows for fine control over particle size and surface properties.

Nanoparticle Dispersion Preparation : The synthesized aluminum silicate nanoparticles can be dispersed in water or organic solvents (ethanol, mineral oil) with or without surface functionalization to tailor their properties for specific applications.

Process Parameters and Their Effects

| Parameter | Typical Range/Value | Effect on Aluminum Silicate Formation |

|---|---|---|

| Sulfuric acid concentration | 150–250 g/L (optimal 160–220 g/L) | Controls anodic oxide layer thickness and porosity |

| Bath temperature (anodization) | 14–21 °C (optimal ~18 °C) | Influences oxide layer density and uniformity |

| Voltage rise rate | <1 V/min | Slower rise improves layer density and corrosion resistance |

| Voltage plateau | 5–13 V | Lower voltage favors less porous, denser layers |

| Silicate type | Li, Na, K, Ca, Mg silicates | Determines clogging efficiency and layer stability |

| Hydrothermal clogging temp | 97–100 °C | Enhances sealing and densification of silicate layer |

| Hydrothermal clogging time | 10–30 minutes | Longer times improve layer integrity |

| pH of chromium salt bath | 3–4.5 | Affects pre-clogging effectiveness |

| Concentration of chromium salts | 0.5–500 g/L | Influences layer adhesion and corrosion resistance |

Research Findings on Preparation Efficacy

Studies have shown that slower voltage ramping during anodization leads to aluminum silicate layers with significantly improved bio-corrosion resistance due to reduced porosity and increased density.

The choice of silicate salt for clogging affects the sealing quality; lithium and sodium silicates are commonly preferred for their solubility and reactivity.

Hydrothermal post-treatment at near-boiling temperatures in ultra-pure water is critical for achieving a stable, durable aluminum silicate layer that resists environmental degradation.

Nanoparticle synthesis methods allow control over particle size (typically 10–200 nm) and surface chemistry, enabling tailored applications in coatings, catalysis, and composites.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Typical Applications |

|---|---|---|---|

| Anodization + Silicate Clogging | Sulfuric acid anodization, silicate sealing, hydrothermal treatment | Dense, corrosion-resistant surface layers | Aerospace, automotive, electronics |

| Chemical Precipitation | Reaction of aluminum salts with silicates, filtration, drying | Scalable nanopowder production | Nanomaterials, catalysts, fillers |

| Organosilane Hydrolysis | Hydrolysis and condensation of silane and aluminum precursors | Controlled particle size and surface | Coatings, functional nanomaterials |

Chemical Reactions Analysis

Aluminum;dioxido(oxo)silane;hydron undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by metal catalysts.

Reduction: It can also undergo reduction reactions, where it acts as an electron acceptor.

Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.

Common reagents used in these reactions include transition metal catalysts and reducing agents like hydrosilanes . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2.1. Silane Coupling Agents

Aluminum dioxido(oxo)silane hydron serves as a silane coupling agent, enhancing adhesion between organic polymers and inorganic substrates. This is particularly useful in composite materials where glass or carbon fibers are bonded to polymer matrices. The silane forms covalent bonds with the substrate, improving mechanical properties and durability .

2.2. Surface Treatments

The compound is utilized in surface treatment processes, particularly for aluminum and aluminum alloys. It enhances bio-corrosion resistance, making it suitable for industries such as aerospace and automotive . A notable method involves immersion treatments that significantly improve the surface properties of aluminum parts, ensuring compliance with environmental regulations like REACH .

2.3. Semiconductor Industry

In semiconductor manufacturing, aluminum dioxido(oxo)silane hydron is applied as a precursor for depositing silicon layers on wafers. This process is critical for creating thin films that are essential in electronic devices . The ability to form stable bonds during deposition enhances the performance of semiconductor components.

3.1. Water Repellents and Masonry Protection

The compound functions effectively as a water repellent and masonry protector, preventing moisture penetration in construction materials . This application is crucial for extending the lifespan of buildings and infrastructure.

3.2. Graffiti Control

Aluminum dioxido(oxo)silane hydron is also employed in protective coatings that resist graffiti, making it easier to clean surfaces without damaging the underlying material . This application is particularly relevant for urban environments where maintaining aesthetics is essential.

Case Studies

Mechanism of Action

The mechanism of action of aluminum;dioxido(oxo)silane;hydron involves its ability to participate in redox reactions. The compound can act as both an electron donor and acceptor, facilitating various catalytic processes . Its molecular targets include transition metal complexes and organic substrates, which it interacts with through its oxo and silane groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Aluminum;dioxido(oxo)silane;hydron with structurally related compounds, focusing on bonding behavior, thermal stability, solubility, and industrial applications.

Structural and Bonding Characteristics

- This compound : Forms covalent Si-O-Al bonds, as evidenced by SIMS data showing distinct mass 71 (Si-O-Al) peaks. Optimal silane concentration for maximum bond strength is ~0.75% on aluminum surfaces .

- Lithium aluminum silicate (LiAl(SiO₃)₂) : Exhibits covalent Si-O-Al-Li networks, contributing to high thermal stability (>1000°C) in ceramics and glass .

- Sodium silicate (Na₂SiO₃) : Predominantly ionic Na-O-Si bonding, leading to high solubility in water and use in detergents .

- Potassium silicate (K₂SiO₃) : Similar ionic behavior to sodium silicate but with lower solubility, preferred in agricultural adhesives .

Thermal Stability

- Aluminum-containing silicates (e.g., LiAl(SiO₃)₂) demonstrate superior thermal resistance (>1000°C) due to robust covalent networks, making them ideal for high-temperature ceramics .

- Sodium and potassium silicates decompose at moderate temperatures (~500–800°C), limiting their use to lower-temperature applications like cements .

- Its covalent bonding suggests resilience comparable to lithium aluminum silicate .

Solubility and Reactivity

- This compound : Low solubility in water due to covalent bonding; reactivity driven by proton exchange (hydron) in acidic environments .

- Sodium/Potassium Silicates : Highly soluble in water, forming alkaline solutions used in detergents and adhesives .

- Lithium Aluminum Silicate : Insoluble in water, with applications requiring chemical inertness, such as aerospace components .

Research Findings and Data Tables

Table 1: Comparative Properties of this compound and Analogues

| Property | This compound | Lithium Aluminum Silicate | Sodium Silicate | Potassium Silicate |

|---|---|---|---|---|

| Molecular Formula | AlH(SiO₃) | LiAl(SiO₃)₂ | Na₂SiO₃ | K₂SiO₃ |

| Bonding Type | Covalent (Si-O-Al) | Covalent (Si-O-Al-Li) | Ionic (Na-O-Si) | Ionic (K-O-Si) |

| Thermal Stability | High (>800°C inferred) | Very High (>1000°C) | Moderate (~500°C) | Moderate (~600°C) |

| Solubility | Low | Insoluble | High | Moderate |

| Key Application | Composite interfaces | High-temperature ceramics | Detergents | Adhesives |

Table 2: Silane Adsorption Behavior on Metal Oxides (SIMS Data)

| Metal Oxide | Optimal Silane Concentration | Dominant Peak (m/z) | Bond Strength Trend |

|---|---|---|---|

| Aluminum oxide | 0.75% | 71 (Si-O-Al) | Peaks at 0.75%, declines at >12% |

| Iron oxide | 0.75% | 100 (SiOFe⁺) | Peaks at 0.75%, declines steadily |

Mechanistic Insights and Limitations

- The hydron in this compound may enhance proton conductivity in electrochemical applications, though experimental validation is needed .

- Fluctuations in silane adsorption efficiency on aluminum vs. iron oxides suggest substrate-specific optimization is critical .

- Sodium/potassium silicates lack the covalent durability of aluminum variants, restricting their use in structural materials .

Biological Activity

Aluminum dioxido(oxo)silane;hydron, also known as aluminum silicate, is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, applications in various fields, and relevant research findings.

Aluminum dioxido(oxo)silane;hydron is characterized by its unique structure, which includes aluminum (Al), silicon (Si), and oxygen (O) atoms. The compound can be represented by the formula:

This structure contributes to its properties and interactions in biological systems.

Mechanisms of Biological Activity

The biological activity of aluminum dioxido(oxo)silane;hydron can be attributed to several mechanisms:

- Nutrient Uptake Enhancement : Research indicates that aluminum silicate can enhance nutrient uptake in plants, improving their stress resistance and overall health. This is achieved through interactions with specific transporters in plant cells.

- Antimicrobial Properties : Studies have shown that aluminum silicates possess antimicrobial properties, making them useful in various medical applications, including wound healing and as excipients in pharmaceutical formulations .

- Catalytic Activity : The compound has been explored for its catalytic properties in chemical reactions, particularly those involving hydrosilylation processes. Its ability to activate Si–H bonds is significant for various synthetic applications .

Applications in Medicine and Industry

Aluminum dioxido(oxo)silane;hydron finds applications across multiple domains:

- Pharmaceuticals : It is utilized as an excipient in drug formulations, enhancing the stability and bioavailability of active ingredients .

- Agriculture : The compound is used to improve soil quality and plant health by enhancing nutrient availability and uptake.

- Material Science : Its unique properties make it a candidate for use in ceramics and refractory materials, providing thermal stability and mechanical strength.

Case Studies and Research Findings

Several studies have highlighted the biological activity of aluminum dioxido(oxo)silane;hydron:

- Plant Growth Promotion : A study demonstrated that the application of aluminum silicate improved the growth of certain crops under stress conditions by enhancing their nutrient absorption capabilities.

- Antimicrobial Efficacy : Research published in Molecules indicated that aluminum silicate exhibited significant antimicrobial activity against various pathogens, suggesting its potential use in medical applications such as wound dressings .

- Catalytic Applications : A comparative study on transition metal complexes showed that aluminum silicate could effectively catalyze reactions involving hydrosilanes, leading to higher yields of desired products compared to other catalysts .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| Aluminum Silicate | Contains aluminum and silicon | Nutrient uptake enhancement |

| Magnesium Silicate | Lacks aluminum | Lower thermal stability |

| Sodium Magnesium Aluminosilicate | Contains sodium, affecting solubility | Varies based on sodium content |

Q & A

Q. Purity Validation :

- XRD : Compare diffraction patterns with reference data (ICDD PDF 00-037-0466) to confirm crystalline phase.

- Elemental Analysis : Use ICP-OES to verify Na/Si ratios (theoretical Na:Si = 2:1).

- Thermogravimetric Analysis (TGA) : Confirm pentahydrate stoichiometry by measuring mass loss at 100–150°C (theoretical H₂O loss: ~42.3%) .

| Parameter | Value |

|---|---|

| Molar Ratio (Na:Si) | 2:1 |

| Reaction Temperature | 80–100°C |

| pH | 12–13 |

| Molecular Weight | 212.14 g/mol |

Advanced: How can experimental design optimize aluminosilicate synthesis for enhanced thermal stability?

Methodological Answer:

Optimization involves Design of Experiments (DoE) to evaluate variables like pH, Al/Si ratio, and calcination temperature.

Factor Screening : Use a fractional factorial design to identify critical parameters (e.g., Al/Si ratio impacts mullite formation).

Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and calcination time) to maximize thermal stability.

Validation : Synthesize optimized aluminosilicates (e.g., NaAlSi₃O₈) and characterize via:

- TGA/DSC : Measure decomposition temperatures (e.g., stability up to 1200°C for sodium silicoaluminate ).

- XRD : Detect crystalline phases (e.g., nepheline vs. carnegieite) influenced by Al/Si ratios .

Data Contradiction Resolution :

Discrepancies in reported thermal stability (e.g., 1100°C vs. 1300°C) may arise from impurities. Use Rietveld refinement to quantify phase purity and reconcile data .

Basic: What analytical techniques are recommended for structural characterization of lithium metasilicate (Li₂SiO₃)?

Methodological Answer:

- FTIR Spectroscopy : Identify SiO₃²⁻ asymmetric stretching (950–1050 cm⁻¹) and Li-O vibrations (400–500 cm⁻¹) .

- Solid-State NMR : Use ²⁹Si NMR to confirm Q³ (SiO₄ tetrahedra) environments and ⁷Li NMR to probe Li coordination .

- XPS : Validate surface composition (e.g., Si 2p at ~103 eV and Li 1s at ~55 eV) .

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| FTIR | 950–1050 cm⁻¹ (SiO₃²⁻) | Confirm silicate framework |

| ²⁹Si NMR | δ = -70 to -90 ppm (Q³ units) | Quantify SiO₄ connectivity |

Advanced: How to address contradictions in solubility data for strontium metasilicate (SrSiO₃) in aqueous systems?

Methodological Answer:

Reported solubility variations (e.g., 0.12 g/L vs. 0.05 g/L at 25°C) may stem from:

pH Dependency : Conduct solubility tests at fixed pH (2–12) using buffered solutions.

Ionic Strength Effects : Compare solubility in deionized water vs. 0.1 M NaCl.

Analytical Method : Use ICP-OES (for Sr²⁺) and molybdate method (for SiO₃²⁻) to avoid spectrophotometric interference .

Q. Example Workflow :

- Prepare SrSiO₃ via solid-state reaction (SrCO₃ + SiO₂ → SrSiO₃ + CO₂↑ at 1200°C).

- Measure solubility under controlled conditions and validate with thermodynamic modeling (e.g., PHREEQC) .

Advanced: What computational strategies model electronic properties of silicone-based anchoring groups in dye-sensitized solar cells (DSSCs)?

Methodological Answer:

For dyes with diethoxy(oxido(oxo)titanio)silane anchors:

Density Functional Theory (DFT) : Optimize geometry and calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G*).

Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to predict light-harvesting efficiency .

Molecular Dynamics (MD) : Model adsorption dynamics on TiO₂ surfaces to assess anchoring strength .

Q. Key Findings :

- Electron-withdrawing groups (e.g., -CF₃) reduce recombination by lowering LUMO levels .

- Anchoring group rigidity (e.g., Ti-O-Si bridges) enhances charge injection efficiency by 15–20% .

Basic: How to assess chemical stability of sodium silicoaluminate (NaAlSi₃O₈) under acidic conditions?

Methodological Answer:

Leaching Tests : Immerse NaAlSi₃O₈ in HCl (pH 1–5) for 24–72 hours.

ICP-OES Analysis : Quantify Al³⁺ and Na⁺ dissolution.

Surface Characterization : Post-test SEM/EDS to detect pitting or phase changes .

Q. Stability Threshold :

- Stable below pH 3.5 (Al dissolution < 0.1 mg/L), degrading rapidly at pH < 2 due to Al-O-Si bond hydrolysis .

Advanced: How to analyze competing reaction pathways in silicate synthesis using kinetic studies?

Methodological Answer:

In Situ Raman Spectroscopy : Monitor intermediate species (e.g., SiO₂ colloids) during hydrothermal synthesis.

Isotopic Labeling : Use ¹⁸O-enriched H₂O to trace oxygen incorporation into silicate frameworks.

Rate Law Determination : Vary precursor concentrations to identify rate-limiting steps (e.g., SiO₂ dissolution vs. condensation) .

Case Study :

In sodium metasilicate synthesis, SiO₂ dissolution follows a first-order rate law , while condensation is second-order in [SiO₃²⁻] .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.